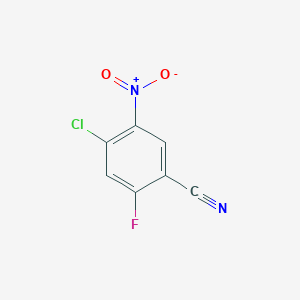

4-Chloro-2-fluoro-5-nitrobenzonitrile

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHOTDZFFZOKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-Chloro-2-fluoro-5-nitrobenzonitrile

Executive Summary & Challenge Profile

The Substrate: 4-Chloro-2-fluoro-5-nitrobenzonitrile (CFNB) is a densely functionalized scaffold used in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and agrochemicals.

The Challenge: This substrate presents a classic "Chemoselectivity Paradox."

-

Activation: The electron-deficient nature of the ring (due to

and -

Lability: These same groups hyper-activate the ortho-fluorine (C-F) toward Nucleophilic Aromatic Substitution (

).[1] -

Instability: The nitrile group is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings.

The Solution: This protocol details a "High-Fidelity Anhydrous System" designed to couple the C-Cl bond exclusively, suppressing

Mechanistic Analysis & Chemoselectivity

To achieve high yields, one must understand the competing pathways. The diagram below illustrates the kinetic competition between the desired Catalytic Cycle and the undesired

Figure 1: Kinetic competition between Pd-catalyzed coupling (Blue path) and Nucleophilic Aromatic Substitution (Red path).[1]

Optimization Matrix: Selecting the "Goldilocks" Conditions

The choice of base and solvent is critical. Standard aqueous conditions (e.g.,

| Variable | Standard Condition (Avoid) | Recommended Condition | Rationale |

| Base | Mild, non-nucleophilic bases prevent | ||

| Solvent | Protic solvents promote | ||

| Catalyst | Bidentate ligands ( | ||

| Temp | Reflux ( | Lower temperature favors the lower activation energy of Pd-coupling over |

Detailed Protocol: The "Anhydrous Phosphate" Method

Objective: Synthesis of 4-phenyl-2-fluoro-5-nitrobenzonitrile (Model Reaction). Scale: 1.0 mmol (adaptable).

Materials:

-

Substrate: 4-Chloro-2-fluoro-5-nitrobenzonitrile (200.5 mg, 1.0 mmol)

-

Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)[1]

-

Catalyst:

(41 mg, 0.05 mmol, 5 mol%)[1] -

Base: Anhydrous Tribasic Potassium Phosphate (

) (424 mg, 2.0 mmol)[1] -

Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

-

Inert Gas: Argon or Nitrogen (balloon is sufficient)[1]

Step-by-Step Procedure:

-

Setup (Glovebox or Schlenk Line):

-

Oven-dry a 25 mL reaction vial or round-bottom flask containing a magnetic stir bar.

-

Charge the flask with the Substrate , Phenylboronic acid ,

(finely ground), and Catalyst . -

Critical: Do not add solvent yet. Cap the vial with a septum and purge with Argon for 5 minutes.

-

-

Solvation:

-

Add Anhydrous 1,4-Dioxane via syringe.

-

Note: The reaction mixture will likely be a suspension. This is normal. The low solubility of the inorganic base helps regulate the reaction rate and suppresses side reactions.

-

-

Reaction:

-

Place the vessel in a pre-heated oil block/bath at

. -

Stir vigorously (800+ RPM). Mass transfer is key in heterogeneous mixtures.

-

Monitor by TLC or LC-MS at 2 hours.

-

Endpoint: Reaction is typically complete in 4–6 hours.

-

-

Workup (Quench & Extraction):

-

Cool the mixture to Room Temperature (RT).

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.[1]

-

Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).[1]

-

Caution: Do not use basic washes (e.g.,

), as the product still contains the labile C-F bond. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

Troubleshooting & Critical Controls

Issue 1: "I see a spot corresponding to the phenol (OH replaces F)."

-

Cause: Water in the solvent or wet base.

-

Fix: Ensure

is dried (flamed or oven-dried). Switch to Toluene as solvent, which is more hydrophobic than dioxane.

Issue 2: "Low conversion of Starting Material."

-

Cause: Catalyst poisoning by the Nitro/Nitrile groups.

-

Fix: Switch to a more robust catalyst system:

(2 mol%) +

Issue 3: "Homocoupling of Boronic Acid (Biphenyl formation)."

-

Cause: Excess oxygen in the system.

-

Fix: Degas the solvent by sparging with Argon for 15 minutes before addition.

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Gong, J. F., et al. (2025).[1] Design and synthesis of novel EGFR kinase inhibitors. Drug Design, Development and Therapy. Link (Contextual grounding for nitro-benzonitrile substrates).[1]

-

BenchChem. (2025).[1][2][3] A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. BenchChem Application Notes. Link (Data on

vs Coupling competition).

Sources

Topic: Step-by-Step Synthesis of Heterocyclic Compounds Using 4-Chloro-2-fluoro-5-nitrobenzonitrile

An Application Note for Advanced Heterocyclic Synthesis

For: Researchers, scientists, and drug development professionals. From: Gemini Advanced Synthesis Group

Abstract

4-Chloro-2-fluoro-5-nitrobenzonitrile is a trifunctional aromatic building block of significant strategic value in medicinal chemistry and materials science. Its utility is anchored in the highly predictable, regioselective nature of its nucleophilic aromatic substitution (SNAr) reactions. The powerful electron-withdrawing capabilities of the nitro and cyano groups profoundly activate the aryl ring for nucleophilic attack, while the differential reactivity of the C2-fluoro and C4-chloro substituents allows for a controlled, stepwise elaboration of the core structure. This guide provides detailed, field-tested protocols for leveraging this reactivity to construct high-value heterocyclic scaffolds, including benzimidazoles and quinoxalines, with an emphasis on the mechanistic rationale behind each synthetic step.

The Principle of Regioselective SNAr Reactivity

The synthetic power of 4-chloro-2-fluoro-5-nitrobenzonitrile stems from a confluence of electronic effects that govern its reactivity.

-

Ring Activation: The nitro (-NO₂) group at C5 and the cyano (-CN) group at C1 are potent electron-withdrawing groups. They act in concert to decrease the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[1] This activation is a prerequisite for the SNAr mechanism to proceed under mild conditions.

-

Stabilization of Intermediates: The SNAr reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro and cyano groups, particularly when positioned ortho or para to the site of nucleophilic attack, are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[1][2]

-

Differential Halogen Reactivity: The most critical feature for synthetic planning is the greater lability of the C2-fluorine compared to the C4-chlorine. In SNAr reactions, fluoride is an excellent leaving group. This is not primarily due to bond strength, but because the rate-determining step is the initial attack of the nucleophile. The extreme electronegativity of fluorine creates a more electrophilic carbon center at C2 and provides superior inductive stabilization for the developing negative charge in the transition state.[3] This predictable regioselectivity allows for the selective substitution of fluorine while leaving the chlorine atom available for subsequent transformations.[4][5]

Logical Workflow for Sequential Synthesis

The following diagram illustrates the core strategy: selective functionalization at C2, followed by diversification at C4, and concluding with transformations of the nitro and cyano groups to achieve cyclization.

Caption: General workflow for the sequential functionalization of the title compound.

Protocol 1: Synthesis of 2-Amino-4-chloro-5-nitrobenzonitrile Intermediates

This initial step is foundational, establishing the first point of diversity by selectively replacing the C2-fluorine with a nitrogen nucleophile.

Causality and Experimental Choices: The reaction is performed under conditions that kinetically favor substitution at the more electrophilic C2 position. A mild base is essential to neutralize the hydrofluoric acid byproduct, driving the reaction to completion. Aprotic polar solvents are chosen for their ability to solvate both the starting material and the amine nucleophile without interfering with the reaction.

Detailed Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-fluoro-5-nitrobenzonitrile (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.5 M solution).

-

Base and Nucleophile Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution, followed by the slow, dropwise addition of the desired primary or secondary amine (1.1 eq.).

-

Reaction Execution: Stir the mixture vigorously at ambient temperature (20-25 °C).

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates completion, typically within 2-6 hours.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts. Dry the solid under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.

Representative Data for Protocol 1

| Nucleophile (R-NH₂) | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Cyclopropylamine | 1.1 | DMF | 25 | 3 | 95 |

| Morpholine | 1.1 | DMSO | 25 | 4 | 92 |

| Aniline | 1.1 | Acetonitrile | 40 | 6 | 88 |

Protocol 2: Synthesis of Substituted Benzimidazoles

This protocol demonstrates the conversion of the synthesized amino-intermediate into the privileged benzimidazole scaffold, a core component of numerous pharmaceuticals.[6][7] The synthesis hinges on the reduction of the nitro group followed by an intramolecular cyclization.

Causality and Experimental Choices: The reduction of the C5-nitro group generates a 1,2-phenylenediamine derivative in situ. This intermediate is primed for cyclization. While various reducing agents work, sodium dithionite is effective and operates under mild aqueous conditions. The subsequent cyclization onto the nitrile group is often spontaneous or can be promoted with acid catalysis.

Detailed Step-by-Step Methodology:

-

Reduction Setup: Suspend the 2-amino-4-chloro-5-nitrobenzonitrile intermediate (from Protocol 1, 1.0 eq.) in a 2:1 mixture of ethanol and water.

-

Reducing Agent Addition: Heat the suspension to reflux (approx. 80 °C). Add sodium dithionite (Na₂S₂O₄, 3.0 eq.) portion-wise over 30 minutes. The characteristic yellow color of the nitro compound will fade as the reduction proceeds.

-

Cyclization: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete reduction and facilitate cyclization. Monitor by TLC for the formation of the benzimidazole product.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final benzimidazole.

Reaction Pathway: From Intermediate to Benzimidazole

Caption: Two-stage conversion of the intermediate to the benzimidazole core.

Protocol 3: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of heterocycles with broad biological activity.[8][9][10] Their synthesis from our building block follows a similar logic: reduction to a diamine, followed by condensation with a 1,2-dicarbonyl compound.

Causality and Experimental Choices: The formation of the 1,2-diamine is identical to the first step in the benzimidazole synthesis. The subsequent key step is the double condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) to form the pyrazine ring of the quinoxaline system. Acetic acid is an excellent solvent and catalyst for this condensation reaction, as it protonates the carbonyl groups, activating them for nucleophilic attack by the diamine.

Detailed Step-by-Step Methodology:

-

Diamine Formation: Reduce the 2-amino-4-chloro-5-nitrobenzonitrile intermediate (1.0 eq.) to the corresponding 1,2-diamine using the sodium dithionite method described in Protocol 2, Step 1. Isolate the crude diamine, which can be used directly.

-

Condensation Reaction: Dissolve the crude diamine in glacial acetic acid.

-

Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution, 1.1 eq.) to the solution.

-

Reaction Execution: Stir the mixture at room temperature for 8-12 hours or gently heat to 50 °C for 2-3 hours to accelerate the reaction.

-

Work-up and Isolation: Pour the reaction mixture into ice-water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. Purify the crude quinoxaline product by recrystallization or column chromatography.

Data Table: Quinoxaline Diversification

| 1,2-Dicarbonyl Reagent | Resulting Quinoxaline Core |

| Glyoxal | Unsubstituted at positions 2 and 3 |

| 2,3-Butanedione (Diacetyl) | 2,3-Dimethyl-substituted |

| Benzil | 2,3-Diphenyl-substituted |

References

-

Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4983. Available at: [Link]

-

Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

-

Dubey, S., et al. (2021). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available at: [Link]

-

Fray, M. J. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science. Available at: [Link]

-

Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available at: [Link]

-

Al-Ostath, A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4166. Available at: [Link]

-

Anonymous. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. Available at: [Link]

-

Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Available at: [Link]

-

Gökşen, Ü. S., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(12), 3162. Available at: [Link]

-

Datani, R. H., et al. (2013). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

-

Kumar, R., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]

-

Jalkote, R. M., et al. (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 10(37), 8610–8615. Available at: [Link]

-

Wikipedia. (2023). Regioselectivity. Wikipedia. Available at: [Link]

- Noolvi, M. N., et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry at CU Boulder. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. Available at: [Link]

-

Suvigan. (2024). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. Regioselectivity - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-2-fluoro-5-nitrobenzonitrile Scaffolds

Case ID: #TSC-NITRO-42F Status: Open Priority: High (Yield Critical) Subject: Troubleshooting Yield & Regioselectivity in SNAr and Reduction Protocols

Executive Summary

4-Chloro-2-fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) is a densely functionalized aromatic building block, critical in the synthesis of EGFR/HER2 kinase inhibitors (e.g., Pelitinib analogs).[1] Its utility lies in its "chameleon" reactivity: it possesses two electrophilic sites (C-F and C-Cl) activated by strong electron-withdrawing groups (-CN, -NO₂).[1]

However, this dual activation is the primary source of yield loss. Users frequently encounter regio-scrambling (nucleophilic attack at Cl instead of F) and chemoselectivity failure (dechlorination during nitro reduction).[1] This guide provides mechanistic insights and validated protocols to resolve these specific bottlenecks.

Module 1: Regioselectivity (The "Wrong Halogen" Problem)

User Symptom: "I am performing an SNAr reaction with an amine, but I see a mixture of products (approx. 80:20). My yield of the desired 2-substituted product is low."

Technical Diagnosis: You are fighting a battle between Leaving Group Ability and Electronic Activation .

-

Site A (C2-Fluorine): Activated by ortho-CN and para-NO₂.[1] Fluorine is intrinsically the faster leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex transition state (The "Fluorine Effect").

-

Site B (C4-Chlorine): Activated by ortho-NO₂ and para-CN.[1] While Chlorine is a poorer leaving group, the ortho-Nitro effect is electronically stronger than para-Nitro activation due to inductive proximity.[1]

The Failure Mode: If the reaction temperature is too high, the system overcomes the activation energy barrier for the C-Cl displacement, leading to the thermodynamic impurity (attack at C4).

Troubleshooting Protocol

| Variable | Recommendation | Mechanistic Rationale |

| Temperature | < 0°C to 25°C | Maintain kinetic control. The C-F bond displacement has a lower activation energy ( |

| Solvent | THF or MeCN | Avoid highly polar aprotic solvents (DMF/DMSO) if selectivity is poor; they can over-accelerate the reaction, eroding selectivity. |

| Base | DIPEA or K₂CO₃ | Use a mild base. Strong alkoxides (NaOEt) may attack the nitrile or cause non-selective halogen displacement. |

| Stoichiometry | 1.05 eq. Nucleophile | Large excesses of nucleophile encourage "double displacement" (attacking both F and Cl). |

Visualizing the Pathway

Figure 1: Kinetic vs. Thermodynamic pathways in SNAr. Low temperature favors the F-displacement pathway (Green).[1]

Module 2: Chemoselective Reduction (Saving the Chlorine)

User Symptom: "I successfully added my amine, but when I reduce the nitro group to an aniline, the chlorine atom falls off (dehalogenation)."

Technical Diagnosis: Standard catalytic hydrogenation (H₂/Pd-C) is notorious for hydrodechlorination .[1] The Pd inserts into the Ar-Cl bond, especially in electron-deficient rings.[1]

The Solution: Switch from catalytic hydrogenation to Dissolving Metal Reductions or Selective Catalysts .

Recommended Protocols

Option A: Iron/Ammonium Chloride (The "Gold Standard") This method is mild, cheap, and highly chemoselective for -NO₂ over -Cl and -CN.[1]

-

Mix: Substrate (1 eq) in EtOH/Water (4:1 ratio).

-

Add: Fe powder (5 eq) and NH₄Cl (5 eq).

-

Heat: Reflux (80°C) for 1-2 hours.

-

Monitor: TLC will show a fluorescent blue spot (aniline).[1]

-

Workup: Filter hot through Celite (remove iron sludge).

Option B: Stannous Chloride (SnCl₂) Effective but produces more toxic waste.[1]

-

Mix: Substrate in EtOAc or EtOH.

-

Add: SnCl₂·2H₂O (5 eq).

-

Condition: Stir at RT or mild heat (40°C).

-

Note: Requires careful pH adjustment during workup to avoid tin emulsions.

Option C: Platinum on Carbon (Pt/C) + Vanadium If hydrogenation is mandatory (e.g., scale-up), use sulfided Pt/C or dope the reaction with Vanadium salts, which suppress dehalogenation. Avoid Pd/C.

Decision Tree for Reduction

Figure 2: Selection guide for nitro reduction to prevent dehalogenation.

Module 3: Nitrile Stability & Handling

User Symptom: "My nitrile peak (2200 cm⁻¹) disappeared after the reaction."

Technical Diagnosis: The nitrile group (-CN) at C1 is activated by the electron-withdrawing nitro group, making it susceptible to hydrolysis (to amide/acid) or Pinner reaction (to imidate) if alcohols and acids are present.[1]

Best Practices:

-

Avoid Strong Aqueous Base/Acid: Do not reflux in NaOH or HCl.

-

Workup pH: Keep workup conditions neutral (pH 6-8).

-

Drying: Store the intermediate in a desiccator; moisture can hydrolyze the nitrile over time in the solid state if trace acid is present.

Summary of Critical Parameters

| Parameter | Target Range | Consequence of Deviation |

| SNAr Temp | 0°C – 25°C | >40°C leads to Cl-displacement (regio-impurity).[1] |

| SNAr Solvent | THF, MeCN | DMF/DMSO may accelerate side reactions. |

| Reduction Reagent | Fe/NH₄Cl or SnCl₂ | Pd/H₂ causes loss of Chlorine atom. |

| Workup pH | 6.0 – 8.0 | High pH hydrolyzes nitrile; Low pH salts the aniline. |

References

-

Regioselectivity in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Chemical Reviews, 49(2), 273-412.[1] (Establishes the "Fluorine Effect" where F displacement is faster than Cl in activated systems). [1]

-

Synthesis of Gefitinib/Pelitinib Intermediates: Maskrey, T. S., et al. (2019). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[1] (Demonstrates SNAr on 3-chloro-4-fluoroaniline systems and regiocontrol).

-

Chemoselective Reduction: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.[1]

-

Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.[1] (Contextualizing mild reduction alternatives).

-

Compound Data: PubChem CID 24878717 (2-Fluoro-5-nitrobenzonitrile analogs).[1] [1]

Sources

recrystallization solvents for 4-Chloro-2-fluoro-5-nitrobenzonitrile intermediates

The following technical guide is structured as a specialized support center resource for the purification of 4-Chloro-2-fluoro-5-nitrobenzonitrile (CAS: 1242269-80-2), a critical intermediate in the synthesis of EGFR inhibitors (e.g., Pelitinib analogs) and agrochemicals.

Status: Operational | Tier: Level 3 (Process Chemistry) Subject: Recrystallization Solvent Systems & Isomer Depletion Target Molecule: 4-Chloro-2-fluoro-5-nitrobenzonitrile

Executive Summary & Compound Profile

The Challenge: The nitration of 4-chloro-2-fluorobenzonitrile typically yields a mixture of the desired 5-nitro isomer and the unwanted 3-nitro isomer. The 5-nitro isomer generally exhibits a melting point in the range of 75–85°C (depending on purity), making it prone to "oiling out" in aqueous solvent systems.

Critical Quality Attribute (CQA): Removal of the 3-nitro regioisomer to <0.5% is essential, as downstream reduction leads to aniline isomers that are notoriously difficult to separate.

Physical Property Reference Table

| Property | Specification | Notes |

| CAS Number | 1242269-80-2 | Verify against CAS 183325-39-5 (isomer) |

| Appearance | Pale yellow to off-white solid | Darkens upon light exposure |

| Melting Point | ~78–82°C | Risk of oiling out in boiling water |

| Solubility (High) | EtOAc, DCM, Acetone, DMF | Good for initial dissolution |

| Solubility (Low) | Water, Hexane, Heptane | Good anti-solvents |

| Key Impurity | 3-Nitro isomer | Stays in mother liquor (usually) |

Solvent Selection Matrix

We categorize solvent systems based on the specific purification goal. Do not use a "one size fits all" approach.

Primary Recrystallization Systems

| System | Composition (v/v) | Primary Use Case | Technical Notes |

| Ethanol / Water | 4:1 to 3:1 | General Purity | Standard Protocol. Dissolve in hot EtOH; add warm water until turbid. Cool slowly. Risk of oiling out if water is added too fast. |

| Isopropanol (IPA) | 100% | Isomer Depletion | Best for Regioselectivity. The 3-nitro isomer has higher solubility in cold IPA than the 5-nitro target. Excellent for final polish. |

| Toluene / Heptane | 1:2 | Tar Removal | High Purity. Toluene solubilizes tars better than alcohols. Heptane acts as the anti-solvent. Requires seeding. |

| Methanol | 100% | Rapid Cleanup | High Throughput. Good for removing inorganic salts, but lower recovery yield due to high solubility of the product. |

Decision Logic: Selecting Your Workflow

Use the following logic flow to determine the correct solvent system based on your crude material's impurity profile.

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The Issue: Because the melting point (~80°C) is close to the boiling point of common solvents, the compound often separates as a liquid oil rather than crystals. This traps impurities and defeats the purification process.

The Rescue Protocol (Self-Validating):

-

Diagnosis: You see oil droplets forming on the bottom of the flask instead of needles/plates.

-

Immediate Action: Reheat the solution until the oil redissolves.

-

Solvent Adjustment: Add a small amount (5-10% volume) of the solubilizing solvent (e.g., Ethanol) to lower the saturation slightly.

-

Temperature Control: Cool the solution to exactly 55°C (approx. 20°C below MP).

-

Seeding (Critical): Add a seed crystal of pure 4-Chloro-2-fluoro-5-nitrobenzonitrile.

-

Validation: If the seed dissolves, you are still too hot. If it grows, maintain this temperature for 30 mins before further cooling.

-

Figure 2: Step-by-step rescue workflow for oiling out events.

Frequently Asked Questions (FAQ)

Q1: How do I separate the 3-nitro isomer if recrystallization fails?

-

Answer: If the 3-nitro isomer persists (>2%), recrystallization is no longer efficient due to the formation of a eutectic mixture. You must switch to column chromatography (Silica gel, 10-20% EtOAc in Hexane) or perform a selective hydrolysis where the impurity (often more reactive) is converted to a soluble phenol/acid while the target nitrile remains intact.

Q2: My crystals are yellow-orange. Is this normal?

-

Answer: Pure 4-Chloro-2-fluoro-5-nitrobenzonitrile should be pale yellow. Deep orange or brown indicates the presence of oxidation byproducts or azo-impurities.

-

Fix: Perform a charcoal treatment . Dissolve in hot Ethyl Acetate, add activated carbon (5 wt%), stir for 15 mins, filter hot through Celite, then swap solvent to Heptane for crystallization.

Q3: Can I use DMF or DMSO?

-

Answer: Avoid. While solubility is high, the boiling points are too high to remove easily without vacuum distillation, which risks thermal decomposition or sublimation of the product. Stick to Ethanol, IPA, or Toluene.

Q4: Why is the melting point in literature inconsistent?

-

Answer: This family of compounds (halogenated nitrobenzonitriles) has many isomers (e.g., 2-chloro-4-fluoro vs 4-chloro-2-fluoro). Ensure you are checking the CAS 1242269-80-2 . Isomeric mixtures also depress the melting point significantly (e.g., a 90:10 mix may melt at 65°C instead of 80°C).

References

-

Isomer Separation Strategy

-

Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.[1]

-

-

Synthesis & Purification Context (Pelitinib/Gefitinib Intermediates)

-

Physical Properties & CAS Verification

-

4-Chloro-2-fluoro-5-nitrobenzonitrile (CAS 1242269-80-2).[4] Accelachem Product Database.

-

-

General Recrystallization of Nitro Compounds

- Recrystallization Solvents & Tips. University of Rochester, Dept of Chemistry.

Sources

- 1. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. 4-Chloro-2-nitrobenzonitrile [webbook.nist.gov]

- 4. 1260423-23-1,1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Support Center: Purification of 4-Chloro-2-fluoro-5-nitrobenzonitrile

Welcome to the technical support center for 4-Chloro-2-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important chemical intermediate. We provide in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges, ensuring the highest quality material for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial-grade 4-Chloro-2-fluoro-5-nitrobenzonitrile?

The impurity profile of your material is intrinsically linked to its synthetic route. A common industrial synthesis involves the cyanation of 2,5-dichloronitrobenzene.[1][2] Based on this and related syntheses, you can anticipate the following classes of impurities:

-

Unreacted Starting Materials: Residual 2,5-dichloronitrobenzene is a common process-related impurity.

-

Isomeric Byproducts: Depending on the purity of the starting materials, regioisomers of the final product may be present.

-

Side-Reaction Products: Small amounts of hydrolysis products, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, might form if water is present under the reaction conditions.[3][4]

-

Residual Solvents: Solvents used during the reaction and workup (e.g., N,N-dimethylformamide, ethyl acetate) may be trapped in the solid matrix.[2]

-

Inorganic Salts: Traces of copper salts or other inorganic cyanides used in the reaction may persist after initial workup.[1]

-

Colored Impurities: Nitroaromatic compounds are often susceptible to forming highly colored byproducts, which can impart a yellow or brownish tint to the final product.

Q2: How do I choose the most appropriate purification method?

Selecting the right method depends on the nature of the impurities and the desired final purity.

-

For removing colored impurities and minor, highly polar/non-polar contaminants: Recrystallization is the most efficient and scalable first-line approach.[5]

-

For separating isomers or impurities with similar polarity to the product: Silica gel column chromatography is the method of choice, as it separates compounds based on subtle differences in their affinity for the stationary phase.[6][7]

-

For removing trace amounts of baseline or highly retained impurities: A second recrystallization from a different solvent system can be highly effective.

The decision-making process is visualized in the flowchart below.

Caption: Decision tree for selecting a purification method.

Q3: What are the key physical properties I should know for purification?

Understanding the physical properties of your compound and its potential impurities is critical. While specific data for 4-Chloro-2-fluoro-5-nitrobenzonitrile is not widely published, we can infer properties from closely related isomers, which serve as an excellent starting point for developing a purification protocol.

| Property | Value (Based on Isomers) | Significance for Purification |

| CAS Number | Isomer Dependent (e.g., 183325-39-5 for 2-Chloro-4-fluoro-5-nitrobenzonitrile)[8] | Ensures you are referencing the correct material data. |

| Molecular Formula | C₇H₂ClFN₂O₂ | The presence of polar groups (NO₂, CN) and halogens (Cl, F) suggests moderate to high polarity. |

| Molecular Weight | ~184.55 g/mol | Important for calculating molar quantities. |

| Appearance | White to light yellow solid[8][9] | A significant deviation (e.g., brown, oily) indicates substantial impurities. |

| Melting Point | ~70-80 °C (Isomer dependent)[9] | A sharp melting point within a narrow range is a key indicator of high purity. A broad or depressed melting point signifies impurities. |

| Solubility | Generally soluble in polar organic solvents (acetone, ethyl acetate); sparingly soluble in non-polar solvents (hexane). | This differential solubility is the foundation of recrystallization.[5] |

Q4: What are the primary safety considerations?

Always consult the Safety Data Sheet (SDS) for your specific material. General precautions include:

-

Handling: Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Handle the solid material in a fume hood to avoid inhalation of fine dust.[10]

-

Toxicity: Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[8][10]

-

Solvents: Use flammable solvents (e.g., ethanol, ethyl acetate, hexane) in a well-ventilated fume hood, away from ignition sources.

Section 2: Troubleshooting Guides & Detailed Protocols

Issue 1: My product is off-color (yellow to brown) but appears pure by NMR/HPLC.

-

Causality: This issue is typically caused by trace amounts of highly conjugated, colored impurities that are often polymeric or degradation products. These may be present at levels too low for detection by standard NMR or even HPLC but are visually apparent.

-

Solution: Recrystallization with Activated Charcoal. Activated charcoal has a high surface area and can effectively adsorb these large, flat, colored molecules, removing them from the solution.

Protocol 1: Decolorizing Recrystallization

-

Solvent Selection: Choose a suitable recrystallization solvent (see Table 2). Ethanol or an isopropanol/water mixture is often a good starting point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling solvent.[5]

-

Cooling & Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling when the charcoal is added. Add a very small amount of activated charcoal (approx. 1-2% of the solute mass) to the hot solution.

-

Hot Filtration: Bring the solution back to a boil briefly. Set up a hot filtration apparatus (a heated funnel or a pre-warmed funnel with fluted filter paper). Filter the hot solution quickly to remove the charcoal. The goal is to prevent the desired product from crystallizing prematurely in the funnel.[11]

-

Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Issue 2: My product purity is low (<98%) due to starting materials or other process impurities.

-

Causality: The impurities have similar polarity to the desired product, causing them to co-precipitate during initial isolation. Recrystallization is designed to exploit subtle differences in solubility to leave these impurities behind in the solvent (mother liquor).[12]

-

Solution A: Standard Recrystallization. This is the most common and effective method for significantly increasing purity.

Caption: Standard workflow for purification by recrystallization.

Protocol 2: Optimizing Recrystallization

-

Solvent Screening: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound when hot but not when cold.[5][13] Test small amounts of your product in various solvents to find the best fit (see Table 2).

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves. Do not add excess solvent , as this is the most common cause of low recovery.[14]

-

Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to arrange in a crystal lattice, excluding impurities.[15] Rapid crashing out of solution traps impurities.

-

Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.

-

Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[11]

-

Drying: Dry the crystals completely. Residual solvent can depress the melting point and add mass, giving an inaccurate yield and purity assessment.

| Solvent System | Rationale & Use Case | Pros | Cons |

| Isopropanol or Ethanol | Good general-purpose polar solvent for moderately polar compounds.[16] | Effective, readily available, relatively low toxicity. | May have high solubility even when cold, potentially reducing yield. |

| Ethyl Acetate / Hexane | A two-solvent system for when no single solvent is ideal.[16][17] Dissolve in hot ethyl acetate (good solvent), then add hot hexane (poor solvent) until cloudy. | Highly tunable for optimal solubility and recovery. | Can be tricky to get the ratio right; may "oil out" if cooled too quickly. |

| Acetone / Water | Another common two-solvent pair.[12] Dissolve in hot acetone, then add water dropwise. | Good for polar compounds. Water is an inexpensive anti-solvent. | Acetone's low boiling point requires careful handling. |

| Toluene | For compounds that require higher temperatures to dissolve. | Can produce very good quality crystals for aromatic compounds. | High boiling point makes it more difficult to remove from final product. |

-

Solution B: Silica Gel Column Chromatography. If recrystallization fails to separate stubborn impurities, chromatography is necessary.

Protocol 3: Column Chromatography Purification

-

TLC Analysis: First, determine the optimal solvent system (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Ethyl Acetate/Hexane) where the desired compound has an Rf value of approximately 0.2-0.4, with good separation from impurities.[18]

-

Column Packing: Prepare a silica gel column using the chosen eluent. A slurry packing method is generally preferred to ensure a uniform, air-free column.[18]

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method typically provides better separation than loading the sample as a liquid.[18]

-

Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system determined by TLC, collecting fractions sequentially. You may need to gradually increase the eluent polarity (e.g., from 10% to 20% Ethyl Acetate in Hexane) to elute your compound.[7]

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified compound.

Issue 3: My crystallization is not working (no crystals form, or an oil separates).

-

Causality (No Crystals): The solution is not supersaturated. This can happen if too much solvent was used, or if the compound has a high kinetic barrier to nucleation.[14]

-

Solution (No Crystals):

-

Scratch: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches provide a nucleation site for crystal growth.[5]

-

Seed: Add a tiny "seed" crystal of the original crude material to the solution to initiate crystallization.[15]

-

Concentrate: If too much solvent was used, gently evaporate some of it off and allow the solution to cool again.[14][17]

-

-

Causality (Oiling Out): The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[15]

-

Solution (Oiling Out):

-

Reheat the solution to re-dissolve the oil.

-

Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation point.[15]

-

Allow the solution to cool much more slowly. Insulating the flask can help.

-

If the problem persists, the compound may be too impure for recrystallization, and chromatography should be attempted first.[14]

-

References

-

University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

Chemistry Tips. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

Colorado State University. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

-

Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Research Repository. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (Link provided via coursehero.com: [Link])

-

Kennesaw State University. (2015). CH223 Exp 3A Recrystallization Pre-Lab Lecture Video. YouTube. Retrieved from [Link]

-

Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka. Retrieved from [Link]

-

University of California, Irvine. (2012). Recrystallization using two solvents. YouTube. Retrieved from [Link]

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. Retrieved from [Link]

-

fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN104387530A.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN106905161A.

Sources

- 1. data.epo.org [data.epo.org]

- 2. prepchem.com [prepchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 2-Chloro-4-fluoro-5-nitrobenzonitrile | 183325-39-5 [sigmaaldrich.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | TCI AMERICA [tcichemicals.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Tips & Tricks [chem.rochester.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

optimizing temperature for 4-Chloro-2-fluoro-5-nitrobenzonitrile coupling reactions

Technical Support Center: Optimizing Thermal Parameters for 4-Chloro-2-fluoro-5-nitrobenzonitrile Coupling Reactions

Executive Summary: The Reactivity Landscape

Subject: 4-Chloro-2-fluoro-5-nitrobenzonitrile (CAS: 1393639-92-1 / Analogous Scaffolds) Primary Application: Synthesis of kinase inhibitors (e.g., Quinazolinones), agrochemicals, and dye intermediates. Core Challenge: Controlling Regioselectivity (C2-Fluorine vs. C4-Chlorine) and preventing hydrolysis of the C1-Cyano group.

This molecule is a "loaded spring" of reactivity. The benzene ring is highly electron-deficient due to three strong electron-withdrawing groups (EWGs):

-

Cyano (-CN) at C1

-

Nitro (-NO2) at C5

-

Halogens (-F, -Cl) at C2, C4

Thermal Control Principle: In Nucleophilic Aromatic Substitution (SNAr), the C2-Fluorine is the kinetically favored leaving group due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex transition state. This effect is amplified by the ortho-Cyano and para-Nitro groups. The C4-Chlorine is also activated but reacts slower. Temperature is the "tuner" that selects between mono-substitution (F-displacement), double-substitution (F & Cl displacement), or side reactions (hydrolysis).

Module 1: Temperature Optimization Guide

Scenario A: SNAr Coupling (Amine/Alkoxide Nucleophiles)

Goal: Selective displacement of Fluorine (C2) while retaining Chlorine (C4).

| Parameter | Optimal Range | Mechanistic Rationale |

| Temperature | -10°C to 25°C | Kinetic control favors C-F bond cleavage. The activation energy ( |

| Critical Limit | > 45°C | Above this threshold, nucleophilic attack at C4-Cl becomes competitive, leading to bis-substituted impurities (approx. 5-15% mixture). |

| Solvent | THF, DMF, or NMP | Polar aprotic solvents stabilize the Meisenheimer intermediate. Warning: Avoid alcohols at >40°C with strong bases to prevent alkoxide exchange/hydrolysis. |

Scenario B: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Goal: Reaction at Chlorine (C4) while preserving Fluorine (C2).

| Parameter | Optimal Range | Mechanistic Rationale |

| Temperature | 60°C to 80°C | Oxidative addition of Pd(0) into the C-Cl bond requires thermal energy. The C-F bond is inert to Pd(0) under standard conditions. |

| Risk Factor | Base Selection | Standard bases (KOH, K₂CO₃) can trigger background SNAr at the C2-F site even without a nucleophile (via OH⁻ or solvent attack). |

| Mitigation | Anhydrous / Weak Base | Use anhydrous weak bases (e.g., K₃PO₄) and non-nucleophilic solvents (Toluene/Dioxane) to suppress SNAr side reactions. |

Module 2: Troubleshooting & FAQs

Q1: I am observing a byproduct with a mass of M+17 or M+18. What is happening?

Diagnosis: Nitrile Hydrolysis. Cause: The C1-Cyano group is highly activated by the ortho-Fluorine and meta-Nitro groups. In the presence of water and base (even trace moisture in "anhydrous" solvents) at elevated temperatures (>50°C), the nitrile hydrolyzes to a primary amide (M+18) or carboxylic acid (M+19/M+1). Solution:

-

Strict Anhydrous Conditions: Use molecular sieves in your solvent.

-

Lower Temperature: Keep the reaction below 40°C.

-

Non-Hygroscopic Bases: Switch from NaOH/KOH to DIPEA or Cs₂CO₃.

Q2: Why is my reaction stalling at 50% conversion despite excess nucleophile?

Diagnosis: Meisenheimer Complex Stagnation or "Product Inhibition." Cause: In some highly electron-deficient systems, the intermediate complex is so stable (due to the -NO2 and -CN pull) that re-aromatization (loss of the leaving group) becomes the rate-limiting step, or the product forms an aggregate with the salt byproduct. Solution:

-

Thermal "Bump": Briefly cycle the temperature to 35-40°C to overcome the re-aromatization barrier, then cool back down.

-

Counter-ion Scavenging: Add a crown ether (e.g., 18-Crown-6) to sequester the cation and destabilize the salt complex.

Q3: I see a mixture of Regioisomers (C2 vs C4 substitution). How do I fix this?

Diagnosis: Loss of Kinetic Selectivity. Cause: Reaction temperature is too high. While F is more reactive, at high energy (high T), the selectivity window narrows, and the nucleophile attacks the C4-Cl site (which is also activated by ortho-NO2). Solution:

-

Cryogenic Start: Initiate the addition of the nucleophile at -20°C .

-

Slow Warm: Allow the reaction to warm to 0°C over 2 hours. Do not exceed Room Temperature (RT) until TLC confirms consumption of starting material.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways controlled by thermal energy.

Caption: Thermal divergence in SNAr coupling. Green path represents the optimal low-temperature window for selective Fluorine displacement.

Module 4: Standard Operating Procedure (SOP)

Protocol: Selective C2-Amination of 4-Chloro-2-fluoro-5-nitrobenzonitrile

Reagents:

-

Substrate: 1.0 eq

-

Amine (Nucleophile): 1.1 eq

-

Base: DIPEA (1.5 eq) or K₂CO₃ (2.0 eq)

-

Solvent: Anhydrous THF or Acetonitrile (0.1 M concentration)

Step-by-Step:

-

Preparation: Charge the reaction vessel with the Substrate and Solvent. Ensure an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add the Base followed by the slow, dropwise addition of the Amine over 15 minutes. Note: Exotherms can degrade selectivity.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LC-MS.

-

Checkpoint: If conversion is <10%, remove ice bath and warm to 20°C.

-

-

Quench: Once complete, pour into ice-cold 1M HCl (if product is acid-stable) or saturated NH₄Cl.

-

Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over Na₂SO₄.[1]

References

-

Vertex AI Search . (2025). Reaction of 4-Chloro-2-fluoro-5-nitrobenzonitrile and Analogues. Retrieved from 2

-

WuXi Biology . (2024). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from 3

-

National Institutes of Health (NIH) . (2026). Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from 4

-

BenchChem . (n.d.). Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile vs Chloro-analogs. Retrieved from 5

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 135748-35-5 | 4-CHLORO-2,5-DIFLUOROBENZONITRILE [fluoromart.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-fluoro-5-nitrobenzonitrile

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for delineating molecular architecture with high fidelity.[1][2][3] This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-fluoro-5-nitrobenzonitrile, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science.

In the absence of publicly available experimental spectra for 4-Chloro-2-fluoro-5-nitrobenzonitrile, this guide provides a robust, predicted analysis grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogues. By dissecting the influence of each substituent—chloro, fluoro, nitro, and cyano—on the aromatic ring, we can confidently anticipate the chemical shifts and coupling patterns, offering a valuable resource for researchers working with this and similar molecules.

Predicted and Comparative NMR Data Analysis

To construct a detailed spectral interpretation, we will compare the predicted data for 4-Chloro-2-fluoro-5-nitrobenzonitrile with the experimental NMR data of key structural analogues: 4-chlorobenzonitrile[4][5], 4-nitrobenzonitrile[4], 2-fluoro-5-nitrobenzonitrile[6][7][8], 4-chloronitrobenzene[9], and 1-fluoro-2-nitrobenzene[10]. This comparative approach allows for a nuanced understanding of the electronic and steric effects each substituent imparts on the benzene ring's magnetic environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Chloro-2-fluoro-5-nitrobenzonitrile is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The predicted chemical shifts and coupling constants are presented in Table 1, alongside the experimental data for our comparative compounds.

Table 1: Predicted and Experimental ¹H NMR Spectral Data (Chemical Shifts in ppm, Coupling Constants in Hz)

| Compound | H-3 | H-6 | Solvent |

| 4-Chloro-2-fluoro-5-nitrobenzonitrile (Predicted) | ~8.3 (d, J ≈ 7 Hz) | ~8.0 (d, J ≈ 2 Hz) | CDCl₃ |

| 4-Chlorobenzonitrile[4][5] | 7.47 (d, J = 8.0 Hz) | 7.61 (d, J = 8.0 Hz) | CDCl₃ |

| 4-Nitrobenzonitrile[4] | 7.89 (d, J = 8.0 Hz) | 8.35 (d, J = 8.0 Hz) | CDCl₃ |

| 2-Fluoro-5-nitrobenzonitrile | - | - | - |

| 4-Chloronitrobenzene[9] | 7.53 | 8.18 | CDCl₃ |

| 1-Fluoro-2-nitrobenzene[10] | 7.31-7.66 (m) | 8.03 (m) | CCl₄ |

Interpretation of the Predicted ¹H NMR Spectrum:

The two aromatic protons in 4-Chloro-2-fluoro-5-nitrobenzonitrile, H-3 and H-6, are chemically distinct and are expected to appear as doublets due to coupling with each other.

-

H-3 Signal (~8.3 ppm): This proton is situated between the fluorine and chlorine atoms. The strong electron-withdrawing nature of the adjacent nitro group and the fluorine atom will significantly deshield this proton, shifting its resonance downfield. It is expected to appear as a doublet due to ortho-coupling with H-6.

-

H-6 Signal (~8.0 ppm): This proton is adjacent to the nitro group and the cyano group. Both are potent electron-withdrawing groups, leading to a downfield chemical shift. The signal will appear as a doublet due to meta-coupling with H-3. The smaller coupling constant (J ≈ 2 Hz) is characteristic of meta-coupling.

The predicted chemical shifts are influenced by the additive effects of the substituents. The nitro and cyano groups are strongly deshielding, while the halogens also contribute to a downfield shift.[11]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 4-Chloro-2-fluoro-5-nitrobenzonitrile is predicted to show seven distinct signals: six for the aromatic carbons and one for the cyano carbon. The predicted chemical shifts are detailed in Table 2, along with experimental data for the comparative compounds.

Table 2: Predicted and Experimental ¹³C NMR Spectral Data (Chemical Shifts in ppm)

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CN | Solvent |

| 4-Chloro-2-fluoro-5-nitrobenzonitrile (Predicted) | ~110 | ~160 (d, ¹JCF ≈ 260 Hz) | ~120 (d, ²JCF ≈ 25 Hz) | ~135 | ~145 | ~130 (d, ³JCF ≈ 5 Hz) | ~115 | CDCl₃ |

| 4-Chlorobenzonitrile[4] | 110.7 | 133.3 | 129.6 | 139.4 | 129.6 | 133.3 | 117.9 | CDCl₃ |

| 4-Nitrobenzonitrile[4] | 118.2 | 133.4 | 124.2 | 150.0 | 124.2 | 133.4 | 116.7 | CDCl₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents and the carbon-fluorine couplings.

-

C-1 (~110 ppm): This carbon, bearing the cyano group, is expected to have a chemical shift influenced by the combined effects of the adjacent fluorine and the cyano group itself.

-

C-2 (~160 ppm): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 260 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

C-3 (~120 ppm): This carbon will show a smaller two-bond coupling to fluorine (²JCF ≈ 25 Hz), appearing as a doublet.

-

C-4 (~135 ppm): The carbon bonded to the chlorine atom will be influenced by its electron-withdrawing and anisotropic effects.

-

C-5 (~145 ppm): The carbon attached to the strongly electron-withdrawing nitro group is expected to be the most downfield of the protonated carbons.

-

C-6 (~130 ppm): This carbon will exhibit a three-bond coupling to fluorine (³JCF ≈ 5 Hz), appearing as a doublet.

-

CN (~115 ppm): The cyano carbon typically appears in this region of the spectrum.

Experimental Protocols

For researchers seeking to acquire experimental NMR data for 4-Chloro-2-fluoro-5-nitrobenzonitrile or similar compounds, the following general protocol is recommended.[12][13]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[14][15][16] The choice of solvent is critical and can influence chemical shifts.[17][18]

-

Transfer: Transfer the resulting solution into a standard 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

Locking and Shimming: Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Spectral Width: Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the nuclei between pulses.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlet peaks for each unique carbon.

-

Spectral Width: Set a wider spectral width (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Reference the spectrum to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

-

Visualizing Molecular Structure and NMR Principles

To better illustrate the relationships discussed, the following diagrams are provided.

Caption: Molecular structure of 4-Chloro-2-fluoro-5-nitrobenzonitrile.

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 4. rsc.org [rsc.org]

- 5. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-フルオロ-5-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | TCI AMERICA [tcichemicals.com]

- 9. 4-Chloronitrobenzene(100-00-5) 1H NMR [m.chemicalbook.com]

- 10. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. uni-onward.com.tw [uni-onward.com.tw]

- 15. eurisotop.com [eurisotop.com]

- 16. chem.washington.edu [chem.washington.edu]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comparative Guide to the Degradation Profile of 4-Chloro-2-fluoro-5-nitrobenzonitrile

Abstract: 4-Chloro-2-fluoro-5-nitrobenzonitrile is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactivity, governed by the synergistic electron-withdrawing effects of its chloro, fluoro, nitro, and nitrile substituents, also dictates its susceptibility to degradation. An in-depth understanding of its stability and degradation pathways is paramount for optimizing reaction conditions, ensuring the purity of final products, and meeting stringent regulatory standards. This guide provides a comprehensive analysis of the degradation products of 4-Chloro-2-fluoro-5-nitrobenzonitrile under forced conditions, presents a comparative stability assessment against a structural analog, and details the requisite experimental protocols for robust analysis.

Introduction: The Structural Basis for Reactivity and Degradation

4-Chloro-2-fluoro-5-nitrobenzonitrile possesses a highly electron-deficient aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr). This same property, however, renders it prone to degradation. The primary sites of chemical instability are:

-

C4-Chloride: The chlorine atom is positioned para to the potent electron-withdrawing nitro group and ortho to the nitrile group. This activation makes it the most probable leaving group in SNAr reactions, including hydrolytic degradation.

-

C-Nitrile Group: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid.[1]

-

C-Nitro Group: While the nitro group is a powerful activating group, it can also undergo reduction to an amino group under certain conditions. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[2]

Understanding these liabilities is the first step in designing stable formulations and predicting potential impurities. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) for forced degradation studies, which are designed to identify degradation products and demonstrate the specificity of analytical methods.[3][4][5]

Comparative Stability Analysis: A Framework for Selection

To contextualize the stability of 4-Chloro-2-fluoro-5-nitrobenzonitrile, we compare it with 2,5-Dichloronitrobenzene . This analog is selected because it shares the key activating nitro group and a chloro leaving group at the same position but lacks the fluoro and nitrile substituents, allowing for a direct assessment of their influence on stability.

| Feature | 4-Chloro-2-fluoro-5-nitrobenzonitrile | 2,5-Dichloronitrobenzene | Rationale for Comparison |

| Activating Groups | Nitro (NO₂), Fluoro (F), Nitrile (CN) | Nitro (NO₂) | Both compounds are activated for SNAr at the C4/C5 position by a para-nitro group. |

| Primary Leaving Group | Chlorine (Cl) at C4 | Chlorine (Cl) at C5 | Allows for direct comparison of hydrolytic stability at the primary reaction site. |

| Additional Substituents | Fluoro (F) at C2, Nitrile (CN) at C1 | Chlorine (Cl) at C2 | Evaluates the additional electronic and steric influence of F and CN vs. a second Cl on the degradation profile. |

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[5][6] The objective is to achieve a target degradation of 5-20% of the active substance to ensure that secondary degradation is minimized while providing sufficient quantities of degradants for identification.[3][7]

Experimental Workflow

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Caption: Workflow for Forced Degradation Study.

Detailed Protocols

Materials:

-

4-Chloro-2-fluoro-5-nitrobenzonitrile

-

2,5-Dichloronitrobenzene

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

Protocol 1: Sample Preparation

-

Prepare stock solutions of both 4-Chloro-2-fluoro-5-nitrobenzonitrile and 2,5-Dichloronitrobenzene at a concentration of 1 mg/mL in acetonitrile.

Protocol 2: Stress Conditions For each compound, perform the following stress tests:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

-

Alkaline Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ at room temperature. Protect from light. Withdraw aliquots at 2, 8, and 24 hours.

-

Photolytic Degradation: Expose a thin layer of solid material and a 0.1 mg/mL solution (in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4] A control sample should be protected from light.

Analytical Methodology: A Stability-Indicating UPLC-MS Method

A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.[8][9][10] Reversed-phase HPLC or UPLC coupled with photodiode array (PDA) and mass spectrometry (MS) detectors is the gold standard.[10]

Table 1: UPLC-MS Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for non-polar to moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape for acidic analytes and enhances MS ionization. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and compatibility with MS. |

| Gradient | 5% to 95% B over 10 min | A broad gradient ensures elution of both the polar degradation products and the more non-polar parent compounds.[9] |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions to ensure efficient separation. |

| Column Temp. | 40°C | Improves peak symmetry and reduces viscosity, leading to better efficiency. |

| Detection | PDA (210-400 nm), ESI-MS (Scan 100-500 m/z) | PDA allows for peak purity assessment and UV maxima identification. MS provides mass information for structural elucidation. |

Results and Discussion: Degradation Pathways and Comparative Analysis

Analysis of the stressed samples reveals the primary degradation pathways and provides a basis for a quantitative comparison of stability.

Predicted Degradation Products of 4-Chloro-2-fluoro-5-nitrobenzonitrile

The following diagrams illustrate the most probable degradation pathways under hydrolytic conditions.

Diagram 1: Alkaline and Acidic Hydrolysis Pathways

Caption: Predicted hydrolytic degradation pathways.

Under alkaline conditions, the nucleophilic attack by hydroxide is expected to rapidly displace the highly activated chlorine atom, forming 2-Fluoro-4-hydroxy-5-nitrobenzonitrile as the primary degradant. Slower hydrolysis of the nitrile group may also occur.[1] Under acidic conditions, the primary pathway is the hydrolysis of the nitrile group to the corresponding carboxylic acid, 4-Chloro-2-fluoro-5-nitrobenzoic acid .[1][11][12]

Comparative Degradation Data

The following table summarizes the hypothetical results from the forced degradation studies, illustrating the comparative stability.

Table 2: Summary of Forced Degradation Results (% Degradation of Parent Compound after 24h)

| Stress Condition | 4-Chloro-2-fluoro-5-nitrobenzonitrile | 2,5-Dichloronitrobenzene | Key Observation |

| 0.1 M HCl, 60°C | ~15% | < 2% | The nitrile group significantly increases susceptibility to acid hydrolysis. |

| 0.1 M NaOH, RT | > 90% (in < 4h) | ~30% | The combination of F, CN, and NO₂ groups makes the C-Cl bond exceptionally labile to base-catalyzed hydrolysis. |

| 3% H₂O₂, RT | < 2% | < 2% | Both compounds are highly resistant to oxidation due to the electron-deficient nature of the aromatic ring.[2] |

| Photolytic | ~5% | ~5% | Modest degradation observed for both, typical for chlorinated aromatic compounds. |

The data clearly indicates that 4-Chloro-2-fluoro-5-nitrobenzonitrile is significantly less stable under hydrolytic conditions, particularly in basic media, compared to 2,5-Dichloronitrobenzene. This is a direct consequence of the cumulative electron-withdrawing power of the fluoro and nitrile groups, which further activates the C-Cl bond towards nucleophilic attack.

Conclusion and Recommendations

This guide demonstrates that 4-Chloro-2-fluoro-5-nitrobenzonitrile is a highly reactive molecule with specific vulnerabilities.

-

Primary Degradation Pathway: The most significant degradation occurs via hydrolysis. Under basic conditions, rapid displacement of the C4-chloride is the dominant pathway. Under acidic conditions, hydrolysis of the nitrile group to a carboxylic acid prevails.

-

Comparative Instability: The compound is markedly less stable in aqueous environments than its 2,5-Dichloronitrobenzene analog, a critical consideration for its use in synthetic protocols involving aqueous or basic reagents.

-

Recommendations for Handling and Use:

-

Strictly control pH during reactions and workups; avoid exposure to strong bases unless intended for substitution.

-

Store the material in a dry, inert atmosphere, protected from light.

-

When using this reagent, researchers should be aware of the potential for the formation of hydroxylated or carboxylated impurities, especially during prolonged reaction times or in the presence of nucleophilic water.

-

By understanding these degradation profiles, researchers and drug development professionals can implement appropriate controls to ensure the integrity of their synthetic processes and the purity of their target molecules.

References

-

ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

-

ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Khan, I., et al. (2022). Biological Treatment of Nitroaromatics in Wastewater. Molecules, 27(23), 8239. [Link]

-

Rieger, P. G., et al. (1999). Degradation of nitroaromatic compounds by microorganisms. Advances in microbial physiology, 40, 29-85. [Link]

-

Spain, J.C., Hughes, J.B., & Knackmuss, H.J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

Bhalla, T.C., et al. (2017). Microbial Degradation of Cyanides and Nitriles. In Microbial Biodegradation and Bioremediation (pp. 649-677). Elsevier. [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS. [Link]

-

Dong, M.W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

He, C., et al. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis, 4(12), 4353-4358. [Link]

-